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Compound of Interest

Compound Name: Kinesore

Cat. No.: B15604163

This in-depth technical guide is intended for researchers, scientists, and drug development
professionals interested in the small molecule kinesore and its application in studying the
autoinhibition of kinesin-1. Kinesore serves as a valuable chemical tool to dissect the
regulatory mechanisms of this crucial molecular motor.

Introduction to Kinesin-1 Autoinhibition and
Kinesore

Kinesin-1, a heterotetrameric motor protein composed of two kinesin heavy chains (KHC) and
two kinesin light chains (KLC), is responsible for transporting various cellular cargoes along
microtubules.[1] In the absence of cargo, kinesin-1 exists in a "folded," autoinhibited state to
prevent futile ATP hydrolysis.[2][3] This autoinhibition is thought to be a "double lockdown"
mechanism involving intramolecular interactions within the KHC and further stabilization by the
KLCs.[2][4]

Kinesore is a cell-permeable small molecule that modulates kinesin-1 activity.[4] It was
identified through a high-throughput screen for inhibitors of the interaction between the KLC
tetratricopeptide repeat (TPR) domain and a cargo adaptor peptide from SKIP (SifA and
Kinesin Interacting Protein).[4] Interestingly, while kinesore inhibits the binding of certain cargo
adaptors in vitro, it acts as an activator of kinesin-1's function in controlling microtubule
dynamics within cells.[4][5] It is believed to function in a "cargo-mimetic" manner, engaging the
KLCs to induce a conformational change that alleviates autoinhibition.[4]
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Quantitative Data on Kinesore

The following tables summarize the key quantitative data regarding the activity and effects of

kinesore on kinesin-1.

Parameter Value Assay/System Reference
IC50 for SKIP-KLC2 In vitro time-resolved

_ ~100 pM [6]
Interaction FRET (TR-FRET)
Effective HelLa, HAP1, RBL-

o 50 pM [11[4][6]
Concentration in Cells 2H3, BMMCs
Binding Affinity (Kd) of
KLC2TPR for ~8 UM (autoinhibited) In vitro [4]
SKIPWD
Binding Affinity (Kd) of
J y (Kd) ~1 UM (non- )
KLC2TPR for o In vitro [4]
autoinhibited)

SKIPWD
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Effect of Kinesore on
Kinesin-1 Motor

Activity
Parameter Condition Observation Reference
] ] ] Reduced MT
KinAC Landing Rate - Kinesore [1]
engagement
Increased to 0.26
+ 50 uM Kinesore UM~ min~t (similar to [1]
active K543)
) Kinesore pre- Dose-dependent
Mast Cell Exocytosis o [6]
treatment inhibition

Remodeling and
_ _ formation of
Microtubule Network 50 uM Kinesore ) ) [4]
microtubule-rich

projections

. L ) Accumulation at the
Kinesin-1 Localization  + Kinesore ) [4]
cell periphery

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
the effects of kinesore.

In Vitro Screening for KLC-Cargo Interaction Inhibitors

A three-stage screening strategy was employed to identify kinesore.[4]
e Primary Screen (Time-Resolved FRET - TR-FRET):

o Objective: To identify compounds that inhibit the interaction between autoinhibited KLC2
TPR (alIKLC2TPR) and a W-acidic motif peptide from the cargo-adaptor SKIP (SKIPWD).

o Principle: FRET occurs between a donor and acceptor fluorophore when in close
proximity. Disruption of the protein-peptide interaction by an inhibitor leads to a decrease
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in the FRET signal.

o General Protocol:

1. Recombinantly express and purify GST-tagged aiKLC2TPR and biotinylated SKIPWD
peptide.

2. In a multi-well plate, combine aiKLC2TPR, SKIPWD, a terbium-conjugated anti-GST
antibody (FRET donor), and a streptavidin-conjugated fluorophore (FRET acceptor).

3. Add compounds from a chemical library (e.g., Chemogenomic Library from Pfizer) to the
wells.

4. Incubate to allow for binding to reach equilibrium.

5. Measure the time-resolved fluorescence signal to identify compounds that reduce the
FRET ratio.

e Secondary Screen (Fluorescence Polarization - FP):

o Objective: To confirm the inhibitory activity of hits from the primary screen using an
orthogonal assay.

o Principle: The polarization of fluorescence emitted by a small fluorescently labeled
molecule increases when it binds to a larger molecule. Inhibitors that disrupt this binding
will cause a decrease in fluorescence polarization.

o General Protocol:
1. Synthesize a fluorescently labeled SKIPWD peptide.

2. In a multi-well plate, combine aiIKLC2TPR and the fluorescently labeled SKIPWD
peptide.

3. Add the hit compounds identified in the TR-FRET screen.

4. Incubate and measure the fluorescence polarization. A decrease in polarization
indicates inhibition.
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» Tertiary Screen (FP with a Different Library):
o Objective: To identify more potent and structurally distinct inhibitors.

o General Protocol: The FP assay from the secondary screen was used to screen a different
chemical library (e.g., Hit-2-Lead library from Chembridge), which led to the identification
of kinesore.[4]

Total Internal Reflection Fluorescence (TIRF)
Microscopy

» Objective: To visualize and quantify the effect of kinesore on the motility of single kinesin-1
molecules on microtubules.

e General Protocol:
o Prepare Flow Cells: Construct flow cells using glass slides and coverslips.

o Microtubule Immobilization: Polymerize fluorescently labeled tubulin to form microtubules
and immobilize them on the surface of the flow cell, often via an anti-tubulin antibody.

o Introduce Kinesin and Kinesore: Introduce purified, fluorescently labeled kinesin-1
constructs (e.g., KinAC) into the flow cell in a motility buffer containing ATP.[1] For the
experimental condition, include the desired concentration of kinesore (e.g., 50 uM) in the
motility buffer.[1] A control with an equivalent volume of DMSO should be performed.[1]

o Imaging: Use a TIRF microscope to excite the fluorophores near the coverslip surface,
allowing for the visualization of single kinesin molecules moving along the microtubules
with low background noise.

o Data Analysis: Analyze the acquired videos to determine parameters such as landing rate
(number of kinesin binding events per unit length of microtubule per unit time), velocity,
and run length.

Cell-Based Assays for Microtubule Network Remodeling
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» Objective: To observe the effect of kinesore on the microtubule cytoskeleton and kinesin-1
localization in living or fixed cells.

¢ General Protocol:

o Cell Culture: Culture cells (e.g., HeLa, HAP1) on coverslips suitable for microscopy.
Transfection with fluorescently tagged kinesin subunits (e.g., mCit-KHC, HA-KLC) can be
performed if desired.[4]

o Kinesore Treatment: Treat the cells with kinesore (e.g., 50 uM in DMSO) for a specified
period (e.g., 1 hour).[4] A vehicle control (e.g., 0.1% DMSO) is essential.[4]

o Immunofluorescence Staining:
» Fix the cells (e.g., with methanol or paraformaldehyde).
» Permeabilize the cells (e.g., with Triton X-100).
» Block non-specific antibody binding.

» Incubate with primary antibodies against tubulin (to visualize microtubules) and kinesin
subunits (e.g., KHC, KLC).

» Incubate with fluorescently labeled secondary antibodies.

= Mount the coverslips on slides with a mounting medium containing a DNA stain (e.g.,
Hoechst) to visualize the nuclei.

o Microscopy: Image the cells using a confocal or structured illumination microscope (SIM)
to obtain high-resolution images of the microtubule network and protein localization.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular
mechanisms and experimental processes related to kinesore and kinesin-1 autoinhibition.
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Caption: Kinesin-1 autoinhibition and activation pathway.
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Caption: Experimental workflow for kinesore discovery and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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